molecular formula C17H17FN6O3 B2867160 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 897624-06-5

1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2867160
CAS RN: 897624-06-5
M. Wt: 372.36
InChI Key: IDHDWADFKBDOGF-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as DMTFMU, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Synthesis Applications

  • Lithiation Variations in Ureas : Research on N′-aryl-N,N-dimethylureas, similar in structure to the compound of interest, demonstrates how lithiation varies with different aryl ring substituents. These compounds are doubly lithiated, reacting with various electrophiles to yield substituted derivatives. This has implications for the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Smith, El‐Hiti, & Shukla, 1999).

  • Crystal Structure of Related Compounds : Studies on azimsulfuron, a compound structurally related to the compound , have elucidated its crystal structure. This information is crucial for understanding the physical properties and reactivity of such molecules, which can be vital in the development of new herbicides (Jeon, Kim, Kwon, & Kim, 2015).

  • O-demethylation Studies : The O-demethylation of compounds with methoxy groups, like the one , has been studied in Sporomusa ovata. This process is significant in understanding the metabolic pathways and environmental degradation of such compounds (Stupperich, Konle, & Eckerskorn, 1996).

  • Computational and Structural Studies : Computational and X-ray structural studies on 1-arylurazole tetrazane dimers provide insights into the conformation and physical properties of similar compounds, which is essential for the design of new materials and drugs (Martin & Breton, 2017).

  • Synthesis of Urea Derivatives : Research on the arylation of uracil derivatives, similar in structure to the compound of interest, showcases methods for modifying such compounds, which could be critical in developing new pharmaceuticals (Gondela & Walczak, 2006).

Biological Applications

  • Orexin Receptor Mechanisms : Studies on compounds structurally related to the compound have shown significant effects on orexin receptor mechanisms. This has implications for understanding and treating compulsive behaviors, such as binge eating (Piccoli et al., 2012).

  • 5-HT2C Receptors and Penile Erections : Research on similar compounds demonstrates the role of 5-HT2C receptors in mediating penile erections in rats, offering insights into the neurochemical pathways involved in sexual function (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).

  • Anticancer Activity of Urea Derivatives : A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, structurally similar to the compound , showed significant anticancer activity, indicating potential applications in cancer therapy (Feng et al., 2020).

  • Corrosion Inhibition : Research on 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel, highlighting the potential application of similar compounds in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).

  • Antimicrobial Evaluation : Studies on novel imidazole ureas/carboxamides containing dioxaphospholanes, which are structurally related, have shown significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Rani et al., 2014).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3/c1-26-13-7-8-14(15(9-13)27-2)20-17(25)19-10-16-21-22-23-24(16)12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHDWADFKBDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

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